molecular formula C19H21NO4 B267035 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

カタログ番号 B267035
分子量: 327.4 g/mol
InChIキー: SAADPJNFODSWLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.

作用機序

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By inhibiting BTK, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to modulate the function of other immune cells, such as T-cells and dendritic cells, which play a critical role in the immune response.
Biochemical and Physiological Effects:
2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to the inhibition of tumor growth. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in autoimmune diseases and inflammatory disorders. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to improve the survival and function of regulatory T-cells, which play a critical role in maintaining immune homeostasis.

実験室実験の利点と制限

One of the main advantages of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which reduces the risk of off-target effects. 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical development. However, one of the limitations of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. In addition, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide may have limited efficacy in patients with mutations in the BTK gene, which can lead to resistance to BTK inhibitors.

将来の方向性

There are several future directions for the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One potential direction is the combination of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway or the anti-CD20 antibody rituximab, to enhance its efficacy. Another direction is the development of biomarkers to identify patients who are most likely to benefit from 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. In addition, the evaluation of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with immunotherapy, such as checkpoint inhibitors, is an area of active research. Finally, the development of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide for the treatment of other diseases, such as multiple sclerosis and Sjogren's syndrome, is an area of interest.

合成法

The synthesis of 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, including the reaction of 2-aminobenzamide with 2-(tetrahydro-2-furanylmethoxy)phenylboronic acid, followed by the reaction with methyl iodide and purification through chromatography. The final product is a white crystalline solid with a molecular weight of 395.48 g/mol.

科学的研究の応用

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). 2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), and inflammatory disorders, such as psoriasis and inflammatory bowel disease (IBD).

特性

製品名

2-methoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

分子式

C19H21NO4

分子量

327.4 g/mol

IUPAC名

2-methoxy-N-[2-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C19H21NO4/c1-22-17-10-4-2-8-15(17)19(21)20-16-9-3-5-11-18(16)24-13-14-7-6-12-23-14/h2-5,8-11,14H,6-7,12-13H2,1H3,(H,20,21)

InChIキー

SAADPJNFODSWLP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

正規SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。